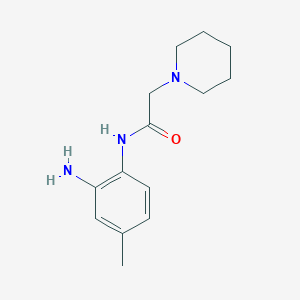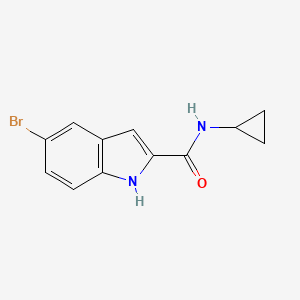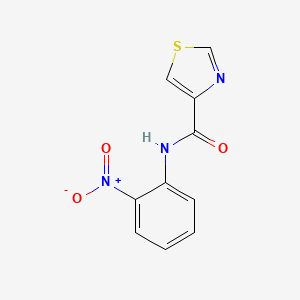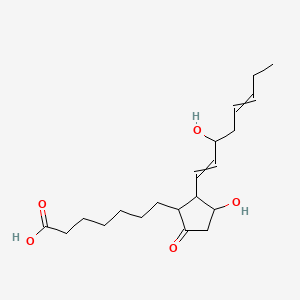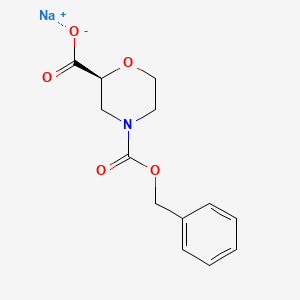
Sodium (S)-4-((benzyloxy)carbonyl)morpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the morpholine ring, which is further substituted with a carboxylic acid group in the 2S configuration. The sodium salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Formation of the Sodium Salt: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.
Substitution: Substituted morpholine derivatives with various functional groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the morpholine ring. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid: The free acid form without the sodium salt.
(2S)-4-benzyloxycarbonylmorpholine-2-carboxamide: An amide derivative with different reactivity and solubility properties.
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylate esters: Ester derivatives with varying alkyl groups.
Uniqueness
(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt is unique due to its enhanced solubility in water, making it more suitable for aqueous reactions and applications. The presence of the sodium ion also influences its reactivity and interaction with other molecules, providing distinct advantages in certain chemical and biological processes.
Properties
Molecular Formula |
C13H14NNaO5 |
|---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
sodium;(2S)-4-phenylmethoxycarbonylmorpholine-2-carboxylate |
InChI |
InChI=1S/C13H15NO5.Na/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);/q;+1/p-1/t11-;/m0./s1 |
InChI Key |
QKBCIQYUIQCNBC-MERQFXBCSA-M |
Isomeric SMILES |
C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-].[Na+] |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)
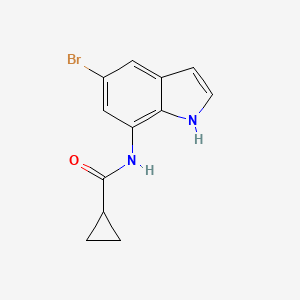



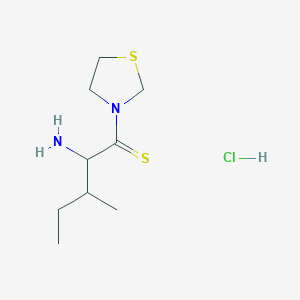


![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)
